5-Bromo-2-(piperidin-4-ylmethoxy)pyridine
Overview
Description
5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, also known as BRD-7389, is a chemical compound that is gaining attention in the scientific research community. It has a molecular formula of C11H15BrN2O and a molecular weight of 271.15 g/mol .
Synthesis Analysis
The synthesis of pyridine compounds, such as this compound, often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted at the 2nd position with a piperidin-4-ylmethoxy group and at the 5th position with a bromine atom .Physical and Chemical Properties Analysis
The predicted density of this compound is 1.346±0.06 g/cm3, and its predicted boiling point is 338.8±22.0 °C .Scientific Research Applications
Synthesis and Chemical Structure
- A study details the synthesis and structural analysis of derivatives involving pyridine and piperidine, contributing to the understanding of their chemical behaviors and potential as building blocks for more complex molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Antitumor Activity
- Research into bis-indole derivatives, which are structurally related, has demonstrated significant antitumor activities, suggesting potential applications of similar compounds in cancer treatment (Andreani et al., 2008).
Novel Synthetic Pathways
- A study on the efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction indicates the versatility and potential applications of these compounds in medicinal chemistry and material sciences (Ahmad et al., 2017).
Corrosion Inhibition
- Piperidine derivatives have been investigated for their effectiveness as corrosion inhibitors, offering insights into their potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of related compounds provide a foundation for understanding their electronic properties and potential applications in developing new materials with specific optical characteristics (Vural & Kara, 2017).
Properties
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZMALBPKHBTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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